molecular formula C19H16N4OS B11018074 N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide

Cat. No.: B11018074
M. Wt: 348.4 g/mol
InChI Key: TWQYHPROUYKXJK-UHFFFAOYSA-N
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Description

N-[2-(4-Phenyl-1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide is a synthetic small molecule characterized by a 1H-indazole core linked via a carboxamide group to a 4-phenyl-substituted thiazole moiety. The indazole ring system is a common pharmacophore in medicinal chemistry, particularly in synthetic cannabinoids, where it mimics the natural ligand’s interaction with cannabinoid receptors (CB1 and CB2) .

Properties

Molecular Formula

C19H16N4OS

Molecular Weight

348.4 g/mol

IUPAC Name

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide

InChI

InChI=1S/C19H16N4OS/c24-19(18-14-8-4-5-9-15(14)22-23-18)20-11-10-17-21-16(12-25-17)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,24)(H,22,23)

InChI Key

TWQYHPROUYKXJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CCNC(=O)C3=NNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Thiazole Formation via Hydrazonoyl Halides

An alternative method for thiazole synthesis involves reacting thioamide derivatives with hydrazonoyl halides in ethanol-TEA. For example, thioamide 13a reacts with hydrazonoyl halide 5b to yield thiazole 14a , demonstrating the versatility of this approach for introducing substituents.

Microwave-Assisted Coupling

Recent advancements employ microwave irradiation to accelerate the amide coupling step, reducing reaction times from hours to minutes while maintaining yields (75–82%).

Critical Analysis of Reaction Parameters

Table 1: Comparative Yields Under Varied Coupling Conditions

Coupling AgentSolventTemperatureTime (h)Yield (%)
HOBT/EDC·HClDMFRT678
DCC/DMAPCH₂Cl₂0°C→RT1265
HATUDMFRT282

Key Insights :

  • HOBT/EDC·HCl in DMF offers optimal balance between yield and practicality.

  • HATU improves efficiency but increases cost.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol or alkane derivative.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide as an anticancer agent. The compound has been shown to inhibit cell proliferation in various cancer cell lines. For instance:

  • Cell Lines Tested : SNB-19, OVCAR-8, and NCI-H40 exhibited significant growth inhibition percentages of 86.61%, 85.26%, and 75.99%, respectively .

This suggests that the compound may interfere with critical cellular processes involved in cancer progression.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against various bacterial strains. In vitro studies demonstrated that it exhibits moderate to high activity against common pathogens such as:

Pathogen Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli13
Bacillus cereus18
Pseudomonas aeruginosa12

These findings indicate its potential use in developing new antimicrobial agents .

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of the Indazole Moiety : This can be achieved through methods such as Fischer indole synthesis.
  • Introduction of the Thiazole Ring : Cyclization reactions involving thioamides and haloketones are commonly used.
  • Coupling Reaction : The final step involves the formation of the amide bond between the indazole and thiazole components.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of derivatives related to this compound:

  • A study published in Der Pharma Chemica reported on the synthesis of various indazole derivatives, demonstrating their biological activity against different strains .
  • Research findings from Biomed Research International highlighted the effectiveness of indazole-linked compounds in inhibiting bacterial growth, suggesting their potential therapeutic applications .

Mechanism of Action

The mechanism of action of N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The indazole ring can also interact with biological targets, enhancing the compound’s overall efficacy. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares a 1H-indazole-3-carboxamide backbone with several synthetic cannabinoids, but its substituents distinguish it from others in this class. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents on Indazole Side Chain Features Biological Relevance
N-[2-(4-Phenyl-1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide None (parent indazole) Ethyl linker, 4-phenylthiazole Potential CB1/CB2 agonist (inferred)
AB-FUBINACA (2-fluorobenzyl isomer) 2-fluorobenzyl at N1 Valinate ester High CB1 potency
5F-EDMB-PINACA 5-fluoropentyl at N1 Ethyl-methylbutanoate Ultra-potent CB1 activation
APP-CHMINACA Cyclohexylmethyl at N1 Amino-oxo-phenylpropanamide Moderate CB2 selectivity
4-CN-Cumyl-BUTINACA Cumyl (2-phenylpropan-2-yl) at N1 Cyano group at position 4 Long-lasting psychoactivity
Key Observations:

Substituent Position : Unlike AB-FUBINACA or 5F-EDMB-PINACA, which feature fluorinated alkyl chains at the indazole N1 position, the target compound lacks such substituents. This may reduce its lipid solubility and membrane permeability compared to fluorinated analogs .

Side Chain Diversity: The ethyl-thiazole-phenyl side chain is unique among the listed analogs. Most synthetic cannabinoids employ ester or amide-linked aliphatic/aromatic groups (e.g., valinate in 5F-EDMB-PINACA) to enhance receptor interactions .

Receptor Selectivity : The phenylthiazole moiety may favor π-π stacking with aromatic residues in CB1/CB2 binding pockets, similar to cumyl groups in 4-CN-Cumyl-BUTINACA .

Pharmacological Implications (Inferred)

  • Receptor Binding: The phenylthiazole group may mimic the hydrophobic domain of endogenous cannabinoids like anandamide, promoting CB1 affinity. However, fluorinated alkyl chains in analogs like AB-FUBINACA exhibit higher CB1 activation due to enhanced van der Waals interactions .
  • Selectivity : The lack of a fluorinated tail may reduce off-target effects compared to 5F-EDMB-PINACA, which is associated with severe toxicity due to excessive CB1 activation .

Biological Activity

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by relevant data and case studies.

Chemical Structure

The compound features a complex structure that includes an indazole core linked to a thiazole moiety. The general formula can be represented as:

C17H16N4OS\text{C}_{17}\text{H}_{16}\text{N}_4\text{OS}

1. Antibacterial Activity

Research indicates that thiazole derivatives, including those similar to this compound, exhibit significant antibacterial properties.

Key Findings:

  • The compound has been tested against various bacterial strains, including E. coli, S. aureus, and B. subtilis. Inhibition zones were measured to evaluate effectiveness.
Compound NameConcentration (mM)Zone of Inhibition (mm)
This compound810
Control (e.g., Ampicillin)815

These results suggest that the compound has comparable activity to standard antibiotics .

2. Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have reported that indazole derivatives can inhibit cancer cell proliferation and induce apoptosis.

Mechanism of Action:

  • The compound inhibits cyclin-dependent kinases (CDKs), particularly CDK9, which is crucial for RNA polymerase II transcription. This leads to reduced expression of anti-apoptotic proteins like Mcl-1 .

Case Study:
A study involving pancreatic ductal adenocarcinoma cells demonstrated that treatment with this compound resulted in significant cytotoxic effects, with IC50 values indicating potent activity at low concentrations .

3. Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting key pathways involved in inflammation.

Research Insights:

  • It acts as a selective inhibitor of p38 MAP kinase, which plays a pivotal role in cytokine production and inflammatory responses .

Q & A

Q. What are the key synthetic steps and optimization strategies for N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide?

The synthesis involves coupling reactions between indazole-3-carboxylic acid derivatives and amines bearing thiazole moieties. Mild reaction conditions (e.g., room temperature, polar aprotic solvents) are critical to minimize side reactions and achieve yields >70% . Purification techniques such as HPLC or TLC are recommended to ensure >95% purity, as residual byproducts (e.g., unreacted amines) can interfere with biological assays .

Q. How is the compound structurally characterized, and what spectroscopic data validate its identity?

Nuclear Magnetic Resonance (NMR) spectroscopy confirms aromatic proton environments (e.g., indazole C7-H at δ 8.2 ppm, thiazole C5-H at δ 7.5 ppm). Infrared (IR) spectroscopy identifies key functional groups, including the amide C=O stretch at ~1650 cm⁻¹. High-resolution mass spectrometry (HR-MS) provides molecular weight confirmation (e.g., [M+H]⁺ at m/z 375.12) .

Q. What is the primary mechanism of action, and how is target selectivity assessed?

The compound inhibits p21-activated kinase 1 (PAK1) with an IC₅₀ of 12 nM, as determined by kinase inhibition assays using ATP-competitive binding protocols . Selectivity over related kinases (e.g., PAK4, AKT1) is validated via kinase profiling panels, where <10% inhibition at 1 µM indicates minimal off-target effects. Structural modifications at the thiazole-ethyl linker enhance PAK1 specificity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize PAK1 inhibition and pharmacokinetic properties?

SAR strategies include:

  • Thiazole modifications : Introducing electron-withdrawing groups (e.g., -Cl) at the phenyl ring increases PAK1 binding affinity by 3-fold .
  • Linker flexibility : Replacing the ethyl linker with a cyclopropyl group reduces metabolic degradation, improving plasma half-life in murine models .
  • Solubility enhancement : Adding polar substituents (e.g., -OH) to the indazole core improves aqueous solubility (>50 µg/mL) without compromising activity .

Q. How should researchers resolve contradictions in reported IC₅₀ values across kinase inhibition assays?

Discrepancies may arise from assay conditions (e.g., ATP concentration, incubation time). To address this:

  • Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to cross-validate results.
  • Standardize ATP concentrations at Km values (e.g., 100 µM for PAK1) to ensure consistent competition dynamics .
  • Validate findings with genetic knockdown models (e.g., PAK1 siRNA) to confirm on-target effects .

Q. What in vivo experimental designs are recommended to evaluate antitumor efficacy?

  • Xenograft models : Use PAK1-overexpressing tumor lines (e.g., breast cancer MDA-MB-231) with daily oral dosing (10 mg/kg) for 21 days. Monitor tumor volume via caliper measurements and confirm PAK1 inhibition via immunohistochemistry .
  • Pharmacokinetics : Assess bioavailability (>50% in rodents) and blood-brain barrier penetration (if applicable) using LC-MS/MS. Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to mitigate rapid metabolism .

Q. How can derivatization strategies address poor aqueous solubility or metabolic instability?

  • Prodrug approaches : Convert the carboxamide to a phosphate ester for enhanced solubility (>200 µg/mL), which is enzymatically cleaved in vivo .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the indazole nitrogen to prolong half-life (t₁/₂ > 8 hours in rats) .
  • Co-crystallization : Formulate with cyclodextrins to improve dissolution rates without altering crystallinity .

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